{3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride
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Overview
Description
{3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[1.1.1]pentane framework imparts significant stability and reactivity, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride typically involves the cycloaddition of 1,3-butadiene and diazomethane. This reaction forms the bicyclic structure, which is then further functionalized to introduce the hydrazine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
{3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride involves its interaction with molecular targets through the hydrazine group. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The bicyclic structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- {3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride
Uniqueness
This compound is unique due to its bicyclic structure and the presence of the hydrazine group. This combination imparts significant stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2694745-24-7 |
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Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5-2-6(3-5,4-5)8-7;;/h8H,2-4,7H2,1H3;2*1H |
InChI Key |
UWWNNGPIXXWVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)NN.Cl.Cl |
Purity |
93 |
Origin of Product |
United States |
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